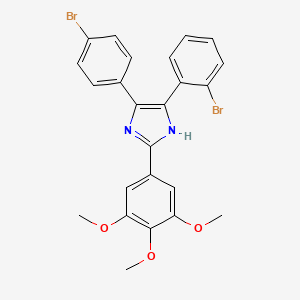
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of imidazole derivative that has been synthesized through different methods.
Aplicaciones Científicas De Investigación
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is not fully understood. However, it has been suggested that this compound may exert its pharmacological activities through the inhibition of specific enzymes and signaling pathways in cells.
Biochemical and physiological effects:
Studies have shown that 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to exhibit antimicrobial activity against various bacterial strains. Moreover, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole in lab experiments is its potential as a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. One of the potential directions is to investigate its potential as a therapeutic agent for various diseases, including cancer and infections. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
There are various methods for synthesizing 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. One of the most commonly used methods is the reaction of 2-bromoaniline, 4-bromoaniline, 3,4,5-trimethoxybenzaldehyde, and ammonium acetate in the presence of a catalyst. Another method involves the reaction of 2-bromoaniline, 4-bromoaniline, 3,4,5-trimethoxybenzaldehyde, and ammonium formate in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2N2O3/c1-29-19-12-15(13-20(30-2)23(19)31-3)24-27-21(14-8-10-16(25)11-9-14)22(28-24)17-6-4-5-7-18(17)26/h4-13H,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPIBZXQOORLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)
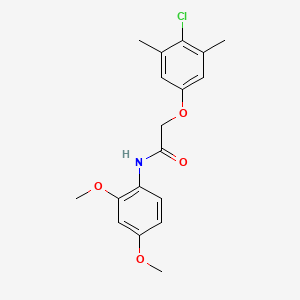
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5233659.png)
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)
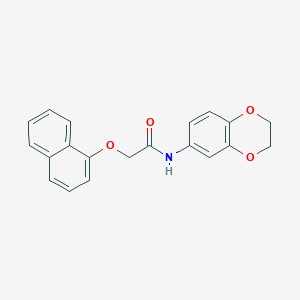
![ethyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5233696.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5233699.png)
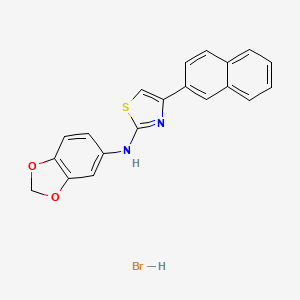

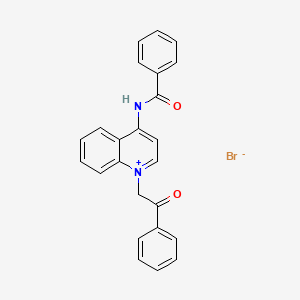
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5233716.png)